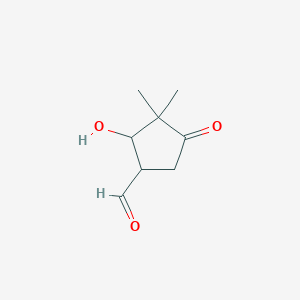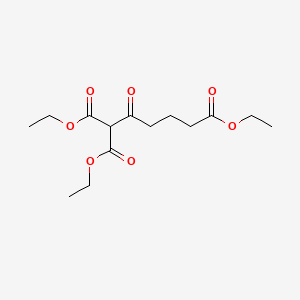![molecular formula C12H12N2O3 B14370805 4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate CAS No. 90266-02-7](/img/structure/B14370805.png)
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate is a chemical compound known for its unique structure and reactivity. This compound features an acetyloxy group attached to a phenyl ring, which is further connected to a diazoniobut-1-en-2-olate moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate typically involves the reaction of acetyloxyphenyl derivatives with diazonium salts under controlled conditions. One common method includes the use of acetic anhydride and a base such as pyridine to introduce the acetyloxy group . The diazonium salt is then prepared by treating aniline derivatives with nitrous acid, followed by coupling with the acetyloxyphenyl compound under cold conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. For instance, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The acetyloxy group can also facilitate the compound’s binding to target molecules, enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diacetamate: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Phenylboronic Acid: Shares the phenyl group but differs in its boronic acid functionality, which imparts unique chemical properties.
Uniqueness
This compound’s ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable molecule in scientific research and industrial applications .
Propriétés
Numéro CAS |
90266-02-7 |
|---|---|
Formule moléculaire |
C12H12N2O3 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
[3-(4-diazo-3-oxobutyl)phenyl] acetate |
InChI |
InChI=1S/C12H12N2O3/c1-9(15)17-12-4-2-3-10(7-12)5-6-11(16)8-14-13/h2-4,7-8H,5-6H2,1H3 |
Clé InChI |
MUDAPANRGXQHKO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC(=C1)CCC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14370740.png)

![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
![4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide](/img/structure/B14370758.png)
phosphanium iodide](/img/structure/B14370761.png)

![2-[3-(Methanesulfinyl)propoxy]benzoic acid](/img/structure/B14370786.png)
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]quinolin-2(1H)-one](/img/structure/B14370787.png)
![2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide](/img/structure/B14370792.png)

![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)

